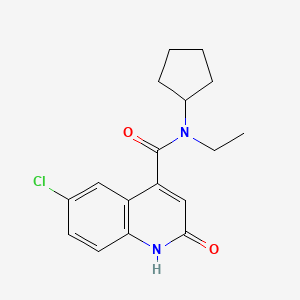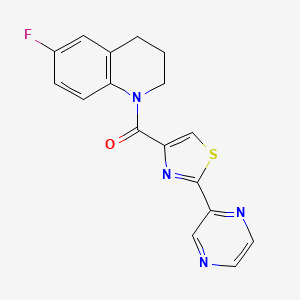
6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a class of drugs that inhibit the activity of JAK enzymes, which play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory disorders.
Mécanisme D'action
6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes are activated by cytokines, which are small proteins that play a key role in the immune system. When cytokines bind to their receptors on the surface of cells, JAK enzymes are activated and phosphorylate downstream signaling molecules, leading to the activation of various transcription factors and the expression of genes that promote inflammation and tissue damage. By inhibiting JAK enzymes, this compound can block the downstream signaling pathways of cytokines and prevent the expression of genes that promote inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. The drug can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound can also inhibit the activation and proliferation of T cells, which play a key role in the immune response. In addition, the drug can reduce the migration and activation of immune cells, such as macrophages and dendritic cells, to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its potency, specificity, and selectivity for JAK enzymes. The drug has been extensively studied in preclinical and clinical studies, and its pharmacokinetics and pharmacodynamics are well-characterized. However, this compound also has some limitations for lab experiments, including its potential toxicity and off-target effects. The drug can cause adverse effects, such as anemia, thrombocytopenia, and increased risk of infections, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide and other JAK inhibitors. One direction is the development of more selective JAK inhibitors that target specific JAK isoforms or cytokine receptors. This could improve the efficacy and safety of JAK inhibitors and reduce their potential side effects. Another direction is the investigation of the long-term effects of JAK inhibitors on the immune system and other physiological processes. This could provide insights into the potential risks and benefits of JAK inhibitors in the treatment of autoimmune and inflammatory disorders. Finally, the combination of JAK inhibitors with other immunomodulatory agents, such as biologics or small molecules, could enhance their therapeutic efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide is synthesized through a multi-step process that involves the reaction of 6-chloro-1H-indole-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the reaction with ethyl chloroformate to form the corresponding ethyl ester. The ester is then converted into the amide by reacting with 2-amino-4-chloroquinoline under basic conditions. The final step involves the oxidation of the amide to form the corresponding oxo-derivative.
Applications De Recherche Scientifique
6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to inhibit the activity of JAK enzymes, which play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, this compound can reduce inflammation and prevent tissue damage in autoimmune and inflammatory disorders.
Propriétés
IUPAC Name |
6-chloro-N-cyclopentyl-N-ethyl-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-20(12-5-3-4-6-12)17(22)14-10-16(21)19-15-8-7-11(18)9-13(14)15/h7-10,12H,2-6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWNTKIYYUCJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7574056.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)

![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)

![2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)
![3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)
![N-(3-fluorophenyl)-1-[2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxamide](/img/structure/B7574125.png)
![5-[[4-[1-(Benzenesulfonyl)azepan-2-yl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7574128.png)
![[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7574136.png)
![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)